N-MPPP Hydrochloride
Overview
Description
It has a high affinity for κ-opioid receptors and does not exhibit significant binding at μ or δ sites . This compound is primarily used in scientific research to study the effects of κ-opioid receptor activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MPPP Hydrochloride involves the acylation of piperazine with halogenocarboxylic acid chlorides in an acidic medium. The reaction typically proceeds through the following steps:
Formation of the Intermediate: The initial step involves the reaction of piperazine with halogenocarboxylic acid chlorides to form the intermediate compound.
Acylation: The intermediate is then acylated to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-MPPP Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-MPPP Hydrochloride is widely used in scientific research due to its selective activation of κ-opioid receptors . Some key applications include:
Chemistry: Studying the chemical properties and reactivity of κ-opioid receptor agonists.
Biology: Investigating the biological effects of κ-opioid receptor activation on cellular and molecular processes.
Medicine: Exploring potential therapeutic applications for pain management and neuroprotection.
Industry: Developing new κ-opioid receptor agonists for pharmaceutical research.
Mechanism of Action
N-MPPP Hydrochloride exerts its effects by selectively binding to κ-opioid receptors . This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include G-protein-coupled receptors, which mediate the effects of κ-opioid receptor activation. The activation of these receptors can result in analgesia, sedation, and dysphoria.
Comparison with Similar Compounds
N-MPPP Hydrochloride is unique due to its high selectivity for κ-opioid receptors and lack of significant binding at μ or δ sites . Similar compounds include:
Desmethylprodine: An opioid analgesic with a different receptor binding profile.
MPTP: A neurotoxin that selectively targets dopamine-producing neurons.
These compounds differ in their receptor selectivity and physiological effects, highlighting the uniqueness of this compound in scientific research.
Properties
IUPAC Name |
N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKMJWQLJIRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-61-8 | |
Record name | Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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